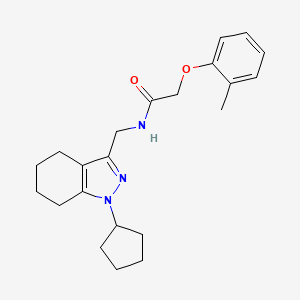

![molecular formula C20H21N3O2S B2487271 4-methoxy-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 391226-67-8](/img/structure/B2487271.png)

4-methoxy-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds closely related to "4-methoxy-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide" typically involves multi-step reactions starting from suitable precursors like benzamides and thiadiazoles. For example, a related synthesis approach involves the condensation of 2-amino 5-H[1,3,4]thiadiazol with aromatic aldehydes and acetamide, facilitated by catalysts such as benzene sulphonamide dibromide (Moradivalikboni et al., 2014).

Molecular Structure Analysis

The molecular structure of similar benzamides has been elucidated using X-ray crystallography, revealing significant insights into their conformational preferences and modes of supramolecular aggregation. For instance, studies on N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides have shown that the fused six-membered ring adopts a half-chair conformation, demonstrating the importance of molecular geometry in determining the physical and chemical properties of these compounds (Sagar et al., 2018).

Chemical Reactions and Properties

The chemical reactivity of "this compound" and related compounds involves interactions with various reagents and conditions, leading to diverse chemical transformations. These reactions are crucial for the synthesis of novel derivatives with potential biological activities. For example, Schiff base formation involving thiadiazole scaffolds and benzamide groups under specific conditions has been reported, highlighting the versatility of these compounds in chemical synthesis (Tiwari et al., 2017).

Aplicaciones Científicas De Investigación

Photodynamic Therapy Applications

- A study by Pişkin, Canpolat, and Öztürk (2020) discussed the synthesis and characterization of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups containing a Schiff base. These compounds, including variations with a thiadiazole moiety, have shown promising properties as photosensitizers in photodynamic therapy, with high singlet oxygen quantum yields and good fluorescence properties, making them potential candidates for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Antifungal Activity

- Research by Jafar et al. (2017) synthesized derivatives containing a methoxy and thiadiazole group to investigate their antifungal effects against Aspergillus terreus and Aspergillus niger. The study found that some derivatives had a significant antifungal effect, particularly against Aspergillus terreus, highlighting their potential as antifungal agents (Jafar, Abdul Mahdi, Hadwan, & AlameriAmeer, 2017).

Nematicidal Activity

- Liu, Wang, Zhou, and Gan (2022) designed and synthesized novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group. Among these, certain compounds demonstrated significant nematicidal activity against Bursaphelenchus xylophilus, suggesting their potential as lead compounds for developing new nematicides (Liu, Wang, Zhou, & Gan, 2022).

Propiedades

IUPAC Name |

4-methoxy-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O2S/c1-11-10-12(2)14(4)17(13(11)3)19-22-23-20(26-19)21-18(24)15-6-8-16(25-5)9-7-15/h6-10H,1-5H3,(H,21,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCNBXDKSTRZLGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)C2=NN=C(S2)NC(=O)C3=CC=C(C=C3)OC)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

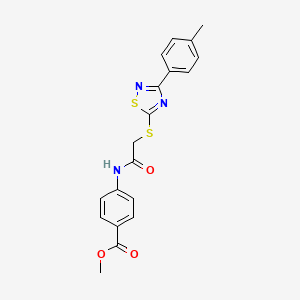

![2-bromo-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2487188.png)

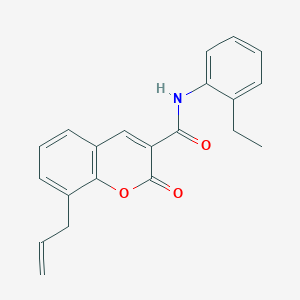

![1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methylpiperazine](/img/structure/B2487189.png)

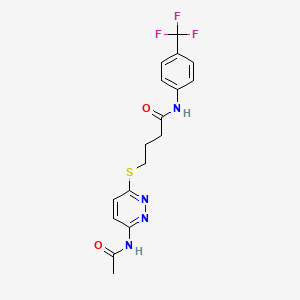

![2-[(5-Ethyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetic acid](/img/structure/B2487190.png)

![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2487192.png)

![5-(4-methylphenyl)-N-[4-(methylthio)benzyl]nicotinamide](/img/structure/B2487196.png)

![6-hydroxy-2-[(Z)-2-(3-hydroxyphenyl)ethenyl]-5-nitropyrimidin-4(3H)-one](/img/structure/B2487202.png)

![(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2487203.png)

![N-(2-chlorophenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2487204.png)

![3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B2487205.png)

![methyl 6-[4-(3-chlorophenyl)piperazin-1-yl]-4-cyclopropyl-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide](/img/structure/B2487207.png)